molecular formula C26H23N5O4 B4104129 1-[4-(2-methoxy-5-nitrobenzoyl)piperazin-1-yl]-4-phenylphthalazine

1-[4-(2-methoxy-5-nitrobenzoyl)piperazin-1-yl]-4-phenylphthalazine

Cat. No.: B4104129
M. Wt: 469.5 g/mol
InChI Key: WBKIUEDDGRGACG-UHFFFAOYSA-N
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Description

1-[4-(2-methoxy-5-nitrobenzoyl)piperazin-1-yl]-4-phenylphthalazine is a complex organic compound that features a phthalazine core substituted with a piperazine ring and a methoxy-nitrobenzoyl group

Properties

IUPAC Name

(2-methoxy-5-nitrophenyl)-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O4/c1-35-23-12-11-19(31(33)34)17-22(23)26(32)30-15-13-29(14-16-30)25-21-10-6-5-9-20(21)24(27-28-25)18-7-3-2-4-8-18/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKIUEDDGRGACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N2CCN(CC2)C3=NN=C(C4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(2-methoxy-5-nitrobenzoyl)piperazin-1-yl]-4-phenylphthalazine involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Methoxylation: The methoxy group is introduced via methylation reactions, often using methyl iodide.

    Piperazine Ring Formation: The piperazine ring is synthesized through cyclization reactions involving appropriate diamines and dihalides.

    Phthalazine Core Formation: The phthalazine core is constructed through condensation reactions involving hydrazine derivatives and phthalic anhydride.

    Final Coupling: The final step involves coupling the methoxy-nitrobenzoyl piperazine with the phthalazine core under suitable conditions, often using coupling reagents like EDCI or DCC.

Chemical Reactions Analysis

1-[4-(2-methoxy-5-nitrobenzoyl)piperazin-1-yl]-4-phenylphthalazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ester or amide bonds.

Scientific Research Applications

1-[4-(2-methoxy-5-nitrobenzoyl)piperazin-1-yl]-4-phenylphthalazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(2-methoxy-5-nitrobenzoyl)piperazin-1-yl]-4-phenylphthalazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring and phthalazine core contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

1-[4-(2-methoxy-5-nitrobenzoyl)piperazin-1-yl]-4-phenylphthalazine can be compared with other similar compounds, such as:

    1,4-Bis(2-methoxy-5-nitrobenzoyl)piperazine: This compound has a similar structure but lacks the phthalazine core, resulting in different chemical and biological properties.

    2-Methoxy-4-nitrobenzoic acid: This compound shares the methoxy-nitrobenzoyl group but has a simpler structure and different applications.

    4-Nitrophthalic acid: This compound contains the nitro group and phthalazine core but lacks the piperazine ring, leading to different reactivity and uses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(2-methoxy-5-nitrobenzoyl)piperazin-1-yl]-4-phenylphthalazine
Reactant of Route 2
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1-[4-(2-methoxy-5-nitrobenzoyl)piperazin-1-yl]-4-phenylphthalazine

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